Section 1: Core Compound Identification and Physicochemical Properties
Section 1: Core Compound Identification and Physicochemical Properties
An In-Depth Technical Guide to 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde CAS Number: 956352-08-2
Prepared by: Gemini, Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde. It moves beyond a simple data sheet to provide in-depth insights into its synthesis, chemical properties, potential applications, and critical safety protocols, grounded in established scientific principles.
3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde is a substituted aromatic aldehyde featuring a 3,5-dimethylpyrazole moiety linked to a benzaldehyde ring at the meta position. This unique structural combination makes it a valuable building block in synthetic and medicinal chemistry. The pyrazole ring is a well-known pharmacophore present in numerous approved drugs, while the benzaldehyde group offers a reactive handle for a wide array of chemical transformations.
Chemical Structure
Caption: Chemical structure of 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde.
Compound Identifiers and Properties
The fundamental properties of this compound are summarized below. These identifiers are crucial for accurate database searching, procurement, and regulatory compliance.
| Property | Value | Source |
| CAS Number | 956352-08-2 | [1] |
| IUPAC Name | 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde | |
| Molecular Formula | C₁₂H₁₂N₂O | |
| Molecular Weight | 200.24 g/mol | [2] |
| InChI Key | UAFUKSXYBLMCCQ-UHFFFAOYSA-N | |
| Canonical SMILES | CC1=CC(C)=NN1C2=CC=CC(C=O)=C2 | [1] |
| Physical Form | Colorless to yellow liquid, semi-solid, or solid | |
| Purity | Typically ≥98% | |
| Storage Conditions | Store at 2-8°C under an inert atmosphere |
Section 2: Synthesis and Mechanistic Insights
The synthesis of N-arylpyrazoles like the title compound typically involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. This classical approach, known as the Knorr pyrazole synthesis, is efficient and versatile.
Proposed Synthetic Pathway
A logical and field-proven method for synthesizing 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde involves a two-step process starting from 3-aminobenzaldehyde.
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Diazotization and Reduction: 3-aminobenzaldehyde is first converted to a diazonium salt, which is then reduced in situ to form 3-formylphenylhydrazine. This intermediate is often not isolated due to instability.
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Condensation Reaction: The resulting hydrazine is immediately reacted with acetylacetone (2,4-pentanedione). The reaction proceeds via a condensation mechanism, where the more nucleophilic hydrazine nitrogen attacks one of the carbonyl groups of acetylacetone, followed by cyclization and dehydration to yield the stable 3,5-dimethylpyrazole ring.
Caption: Proposed workflow for the synthesis of the title compound.
Exemplary Laboratory Protocol
This protocol is a representative procedure based on established methods for similar pyrazole syntheses.[3][4][5]
Materials:
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3-aminobenzaldehyde
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Sodium nitrite (NaNO₂)
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Hydrochloric acid (HCl)
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Stannous chloride (SnCl₂) or other suitable reducing agent
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Acetylacetone (2,4-pentanedione)
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Ethanol or acetic acid (solvent)
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Sodium bicarbonate (NaHCO₃)
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Ethyl acetate
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Hydrazine Preparation (In Situ):
-
Dissolve 3-aminobenzaldehyde in aqueous HCl and cool the solution to 0-5°C in an ice bath.
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Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C to form the diazonium salt.
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In a separate flask, prepare a solution of the reducing agent (e.g., SnCl₂ in concentrated HCl) and cool it.
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Add the diazonium salt solution dropwise to the reducing agent solution. The reaction is exothermic; maintain the temperature below 10°C.
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After the addition is complete, stir the mixture for 1-2 hours. The formation of 3-formylphenylhydrazine can be monitored by TLC.
-
-
Pyrazole Synthesis:
-
To the crude hydrazine solution, add an equimolar amount of acetylacetone.
-
Add a catalytic amount of acid (if not already in an acidic medium) and reflux the mixture for 3-5 hours.[4]
-
Monitor the reaction progress by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and neutralize it carefully with a saturated sodium bicarbonate solution.
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Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde.
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Section 3: Applications in Research and Drug Discovery
The title compound is a valuable scaffold in medicinal chemistry due to the combination of two pharmacologically significant moieties.
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Pyrazole Core: The 3,5-dimethylpyrazole group is a bioisostere for various functional groups and is found in several FDA-approved drugs. It is known to participate in hydrogen bonding and hydrophobic interactions within enzyme active sites. Pyrazole derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][6]
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Benzaldehyde Moiety: The aldehyde functional group is a versatile chemical handle. It can be readily converted into other functionalities such as amines (via reductive amination), alcohols (via reduction), carboxylic acids (via oxidation), and alkenes (via Wittig-type reactions). This allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[7][8] Furthermore, benzaldehyde itself has been studied as a potential absorption promoter for drugs with low bioavailability.[9]
Potential as a Key Intermediate
This compound serves as an excellent starting point for synthesizing more complex molecules with potential therapeutic value. For instance, it can be used to create novel inhibitors of signaling pathways implicated in cancer, such as the mTOR pathway, or to develop new classes of autophagy modulators.[10]
Caption: Role as an intermediate in library synthesis via reductive amination.
Section 4: Safety, Handling, and Storage
Adherence to strict safety protocols is mandatory when handling this compound. The following information is synthesized from material safety data sheets (MSDS) and should be considered a guide.[11] Always consult the specific MSDS from your supplier before use.
GHS Hazard Information
| Hazard Class | Statement | Signal Word |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning |
| Skin Corrosion/Irritation | H315: Causes skin irritation | |
| Eye Damage/Irritation | H319: Causes serious eye irritation | |
| STOT - Single Exposure | H335: May cause respiratory irritation |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[12][13]
-
Personal Protective Equipment:
-
Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[11][12] Do not breathe dust, fumes, or vapors. Wash hands thoroughly after handling.[11] Keep away from heat, sparks, and open flames.[13]
Storage and Disposal
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[11] Store under an inert atmosphere (e.g., nitrogen or argon) at the recommended temperature of 2-8°C to maintain purity and prevent degradation.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]
References
-
ResearchGate. 3-(3,5-Dimethyl-1 H -Pyrazol-1-yl)-3-Oxopropanenitrile as Precursor for Some New Mono-Heterocyclic and Bis-Heterocyclic Compounds. [Link]
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Loba Chemie. Benzaldehyde Extra Pure Safety Data Sheet. [Link]
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PubChem. 4-(3,5-Dimethyl-1h-pyrazol-4-yl)benzaldehyde Compound Summary. [Link]
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MDPI. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives: Design. [Link]
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Royal Society of Chemistry. Electronic Supplementary Information. [Link]
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[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Supplementary Information. [Link]
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Journal of Chemical and Pharmaceutical Research. Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. [Link]
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ScenTree. Benzaldehyde (CAS N° 100-52-7) Technical Data Sheet. [Link]
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Journal of Chemical and Pharmaceutical Research. Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. [Link]
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Trade Science Inc. Synthesis of Novel Substituted-3, 5-dimethyl-1H-pyrazolyl phthalazine-1, 4-diones. [Link]
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National Institutes of Health (NIH). 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide. [Link]
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MDPI. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]
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Frontiers in Pharmacology. Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. [Link]
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ResearchGate. Reaction of model reagents (benzaldehyde, phenylhydrazine, and DMAD) for investigation of various acid catalysts. [Link]
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National Institutes of Health (NIH). N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. [Link]
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